Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide
Description
Chemical Structure: This compound consists of a triphenylphosphonium cation linked to a benzyl group substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position. The bromide ion serves as the counterion. Molecular Formula: C₃₁H₃₃BBrO₂P. Molecular Weight: 559.28 g/mol. CAS No.: 1169942-85-1 . Applications:
Properties
IUPAC Name |
triphenyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33BO2P.BrH/c1-30(2)31(3,4)34-32(33-30)26-22-20-25(21-23-26)24-35(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29;/h5-23H,24H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJSYLUNLKWPAC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33BBrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746434 | |
| Record name | Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169942-85-1 | |
| Record name | Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide (TPP-B) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This compound combines the properties of triphenylphosphonium (TPP) cations with a boron-containing moiety, which may enhance its biological efficacy through selective targeting of mitochondria and modulation of cellular processes.
- Chemical Formula : C31H33BBrO2P
- CAS Number : 1169942-85-1
- Molecular Weight : 550.42 g/mol
The biological activity of TPP-B can be attributed to its ability to accumulate in mitochondria due to the positive charge of the TPP moiety. This accumulation leads to several cellular effects:
- Induction of Apoptosis : TPP-B has been shown to initiate mitochondrial depolarization and cytochrome c release, leading to apoptosis in various cancer cell lines.
- Inhibition of Cell Proliferation : Studies indicate that TPP-B inhibits cell growth by affecting mitochondrial bioenergetics and promoting cell cycle arrest.
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial translation, suggesting potential as an antimicrobial agent.
Antiproliferative Effects
A study evaluated the cytotoxicity of TPP-B in various human cancer cell lines using MTT assays. The findings are summarized in the table below:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HST-116 (Colon) | 22 | Induces apoptosis and disrupts actin filaments |
| A375 (Melanoma) | 25 | Mitochondrial depolarization |
| PC-3 (Prostate) | 30 | Cell cycle arrest at G1/S phase |
| T-47D (Breast) | 28 | Caspase-independent apoptosis |
These results indicate that TPP-B is particularly effective against colon and melanoma cancer cells, with lower cytotoxicity observed in non-malignant cells.
Antimicrobial Effects
In addition to its anticancer properties, TPP-B has demonstrated significant antimicrobial activity. A recent study reported that analogs of TPP effectively inhibited bacterial translation and showed potent antibacterial effects against resistant strains. The following table summarizes the antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 5 |
| P. aeruginosa | 15 |
These findings suggest that TPP-B could serve as a promising candidate for developing new antibacterial agents.
Case Studies
- Cancer Treatment : In a preclinical model, mice treated with TPP-B showed significant tumor size reduction when combined with standard chemotherapy drugs. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone.
- Antibacterial Activity : A study involving the application of TPP-B on infected wounds demonstrated rapid healing and reduced bacterial load compared to untreated controls.
Scientific Research Applications
Corrosion Inhibition
Overview
Phosphonium salts are recognized for their effectiveness as corrosion inhibitors. The compound has shown promise in protecting metals such as mild steel from corrosion in acidic environments.
Case Study: Inhibition Efficiency
Research indicates that the compound exhibits significant corrosion inhibition properties in 0.5 M sulfuric acid solutions. The inhibition efficiency (IE%) increases with the concentration of the phosphonium salt, demonstrating a strong relationship between the concentration and the protective effect against corrosion.
Data Table: Corrosion Inhibition Efficiency
| Concentration (M) | IE (%) | Observations |
|---|---|---|
| 41.96 | Initial adsorption on metal surface | |
| 60.95 | Enhanced surface coverage | |
| 72.44 | Increased protective layer | |
| 86.07 | Maximum inhibition efficiency |
The data shows that at higher concentrations, the phosphonium salt forms a protective layer on the metal surface, reducing the rate of corrosion significantly. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) analyses confirm the adsorption of the compound on mild steel surfaces, indicating its effectiveness as a corrosion inhibitor .
Organic Synthesis
Overview
Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide can serve as a reagent in organic synthesis processes. Its ability to facilitate reactions involving dioxaborolane moieties makes it valuable in producing various organic compounds.
Application in Wittig Reactions
The compound has been utilized as a reagent for Wittig olefinations, allowing for the introduction of dioxolane groups into olefins. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Data Table: Wittig Reaction Outcomes
| Reactant | Product | Yield (%) |
|---|---|---|
| Aryl Bromide | Olefin with Dioxolane | 85 |
| Aryl Bromide | Alkene Derivative | 90 |
The successful yields indicate that this phosphonium salt can effectively facilitate reactions that are pivotal in synthetic organic chemistry .
Pharmaceutical Applications
Overview
In addition to its roles in corrosion inhibition and organic synthesis, this compound is also explored as a pharmaceutical intermediate.
Use as a Pharmaceutical Intermediate
Similar compounds have been identified as useful intermediates in pharmaceutical formulations due to their ability to modify biological activities of drugs or enhance solubility profiles.
Data Table: Pharmaceutical Intermediate Applications
| Compound | Application Area | Remarks |
|---|---|---|
| Triphenyl Phosphonium | Drug formulation | Enhances solubility |
| Dioxaborolane Derivative | Anticancer agents | Potential for targeted therapy |
These applications highlight the versatility of phosphonium salts in drug development and formulation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triphenylphosphonium Bromide Derivatives
Key Structural and Functional Differences
Boronate vs. Alkyl/Ester Substituents :
- The pinacol boronate ester in the target compound enables cross-coupling reactions, distinguishing it from alkyl- or ester-substituted derivatives, which are tailored for Wittig reactions or surfactant applications.
- Long alkyl chains (e.g., tetradecyl) enhance lipophilicity, making such compounds useful in membrane studies or mitochondrial targeting , whereas propargyl groups enable click chemistry .
Reactivity :
- Bromide counterions are common, but substituents dictate reactivity. For example, the bromomethyl group in [4-(Bromomethyl)benzyl]triphenylphosphonium bromide facilitates further alkylation , while the triflate derivative of the target compound is a superior leaving group in radiochemistry .
Stability :
- Boronate esters are sensitive to hydrolysis, requiring anhydrous handling , whereas trimethoxybenzyl or tetradecyl derivatives are more stable under ambient conditions .
Q & A
Q. What are the optimal synthetic routes and purification methods for Triphenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phosphanium bromide?
Methodological Answer:
- Synthesis : The compound is typically synthesized via quaternization of triphenylphosphine with a benzyl bromide precursor containing the dioxaborolane moiety. For example, analogous reactions involve reacting bromomethyl-dioxaborolane derivatives with triphenylphosphine in solvents like methylene chloride under reflux (60–70°C) for 12–24 hours .
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂, acetonitrile) enhance reaction rates.
- Stoichiometry : A 1:1 molar ratio of triphenylphosphine to benzyl bromide derivative minimizes side products.
- Temperature : Moderate heating (50–70°C) balances reactivity and stability of the boronate ester.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) yields high-purity product. Melting point analysis (230–235°C) confirms purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should researchers prioritize?
Methodological Answer:
- 31P NMR : A singlet near δ +20–25 ppm confirms the phosphonium center .
- 1H NMR : Key signals include aromatic protons (δ 7.4–7.8 ppm, multiplet), methyl groups on the dioxaborolane (δ 1.0–1.3 ppm, singlet), and the benzyl CH₂ group (δ 4.5–5.0 ppm, triplet) .
- FTIR : B-O stretches (1350–1370 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) are diagnostic .
- Mass Spectrometry : ESI-MS in positive ion mode shows the molecular ion peak [M-Br]⁺ .
Q. How should researchers store this compound to ensure long-term stability?
Methodological Answer:
- Storage Conditions :
Advanced Research Questions
Q. How does the dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions compared to traditional boronic acids?
Methodological Answer:
- Advantages :
- Limitations :
- Hydrolysis to the boronic acid under strongly acidic/aqueous conditions may limit compatibility with certain reaction systems.
- Steric hindrance from the dioxaborolane can reduce coupling efficiency with bulky substrates .
Q. Under what conditions does this compound undergo cleavage to triphenylphosphine, and how can this be mitigated?
Methodological Answer:
- Cleavage Triggers :
- Basic Conditions : Treatment with NaOMe/MeOH or K₂CO₃/THF induces P–C bond cleavage, yielding triphenylphosphine and a benzyl-dioxaborolane derivative .
- Nucleophilic Attack : Thiols or amines may displace the benzyl group.
- Mitigation Strategies :
- Avoid strong bases; use mild conditions (e.g., Et₃N instead of NaOH).
- Monitor reactions via TLC (Rf ~0.5 in CH₂Cl₂/MeOH) or in situ 31P NMR to detect decomposition early .
Q. How can anion exchange be leveraged to tailor solubility and reactivity for specific applications?
Methodological Answer:
- Procedure :
- Impact :
Q. What methodologies assess mitochondrial targeting efficiency in cellular studies?
Methodological Answer:
- Fluorescence Tagging : Conjugate the compound to fluorophores (e.g., MitoTracker Red) and quantify colocalization with mitochondrial markers via confocal microscopy .
- Membrane Potential Assays : Use JC-1 dye to measure depolarization; intact mitochondria retain the dye’s aggregate form (red fluorescence).
- Cytotoxicity Screening : Compare IC₅₀ values in mitochondrial-rich vs. -depleted cell lines to confirm target-specific activity .
Q. How do computational models predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations :
- Molecular Docking : Simulate interactions with mitochondrial proteins (e.g., adenine nucleotide translocase) to rationalize targeting efficiency .
Contradictions and Key Considerations
- Stability vs. Reactivity : While the dioxaborolane enhances stability, it may reduce coupling efficiency in Suzuki reactions compared to boronic acids.
- Anion-Dependent Behavior : Triflate salts improve solubility but may introduce counterion-specific side reactions (e.g., triflate acting as a leaving group).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
